Cas no 2228567-09-5 (tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate)

tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate
- 2228567-09-5
- EN300-1891833
-
- Inchi: 1S/C12H18F5NO3/c1-9(2,3)21-8(20)18(5)10(4,7-19)6-11(13,14)12(15,16)17/h7H,6H2,1-5H3
- InChI Key: MVJUJEZMHHQJJO-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(CC(C=O)(C)N(C)C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 319.12068425g/mol
- Monoisotopic Mass: 319.12068425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6Ų
- XLogP3: 3
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1891833-5.0g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1891833-0.5g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1891833-2.5g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1891833-0.05g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1891833-10.0g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1891833-0.1g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1891833-1g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1891833-0.25g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1891833-1.0g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1891833-5g |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228567-09-5 | 5g |
$3770.0 | 2023-09-18 |
tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate Related Literature
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Additional information on tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate
Professional Introduction to Tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate (CAS No. 2228567-09-5)
Tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate, a compound with the CAS number 2228567-09-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives that have garnered considerable attention due to their unique structural and functional properties. The molecular structure of this compound incorporates several key features that make it particularly intriguing for both academic study and industrial applications.
The name of this compound is highly descriptive and provides valuable insights into its chemical composition. The term tert-butyl indicates the presence of a tertiary butyl group (-C(CH₃)₃), which is known for its stability and role as a protecting group in organic synthesis. The moiety N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate suggests a carbamate functional group (-NHCOO-) linked to a methyl group and an elaborate fluorinated aliphatic chain. This specific arrangement of atoms imparts unique electronic and steric properties to the molecule.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of five fluorine atoms in the pentafluoro moiety of this compound not only contributes to its stability but also influences its interactions with biological targets. Such structural features are particularly relevant in the development of drugs that require prolonged half-life or improved resistance to enzymatic degradation.
The pharmaceutical industry has been actively exploring novel carbamate derivatives as potential therapeutic agents. Carbamates are known for their versatility in drug design, often serving as intermediates in the synthesis of more complex molecules. The specific derivative mentioned here combines the benefits of a tert-butyl group, which can protect reactive sites during synthesis, with a highly fluorinated backbone that enhances pharmacokinetic properties.
Recent studies have highlighted the importance of fluorine substitution in medicinal chemistry. For instance, fluorinated carbamates have shown promise in the development of antiviral and anti-inflammatory agents. The structural motif present in Tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate aligns well with these trends, making it a valuable candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the molecular structure is particularly challenging due to their high reactivity and sensitivity to various environmental factors. However, advances in synthetic methodologies have made it increasingly feasible to incorporate fluorine into complex molecules with high fidelity.
In addition to its potential therapeutic applications, this compound may also find utility in materials science and industrial chemistry. Fluorinated compounds are often employed in the development of specialty materials that exhibit unique properties such as low friction coefficients or enhanced chemical resistance. The structural robustness of Tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate makes it a promising candidate for such applications.
The ongoing research into this compound underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining computational modeling with experimental validation, scientists can gain deeper insights into the mechanisms by which these molecules interact with biological systems. This holistic approach is essential for translating laboratory discoveries into viable therapeutic options.
The future prospects for Tert-butyl N-methyl-N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate are promising. As synthetic techniques continue to evolve and our understanding of molecular interactions deepens, it is likely that this compound will play an increasingly significant role in both academic research and industrial development. Its unique combination of structural features makes it a versatile tool for addressing complex challenges in pharmaceutical chemistry.
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